Deprotection Yield: >95% Conversion to DHAP vs. 66% and <73% for Competing Precursors
The dimethyl acetal protecting group of (3-hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is cleaved by mild acid hydrolysis to liberate free DHAP in >95% yield, a benchmark established by Ballou and Fischer (1956) and reconfirmed by Ferroni et al. (1999) [1][2]. In a direct head-to-head comparison within the same study, Ferroni et al. reported that the alternative precursor 2,5-diethoxy-p-dioxane-2,5-dimethanol O-2,O-5-bis-phosphate (compound 4) converts to DHAP with only 66% yield, while 3-bromo hydroxyacetone phosphate dimethyl acetal (compound 3) converts in <73% yield [2]. This represents a minimum 22–29 percentage-point advantage in deprotection efficiency for the target compound.
| Evidence Dimension | Conversion yield to free DHAP via acid hydrolysis |
|---|---|
| Target Compound Data | >95% yield |
| Comparator Or Baseline | Compound 4 (2,5-diethoxy-p-dioxane-2,5-dimethanol bis-phosphate): 66% yield; Compound 3 (3-bromo hydroxyacetone phosphate dimethyl acetal): <73% yield |
| Quantified Difference | Minimum 22–29 percentage-point advantage for (MeO)₂DHAP |
| Conditions | Mild acid hydrolysis; reported in J. Org. Chem. (1999) using Dowex 50W-X8 (H⁺ form) resin; Ballou & Fischer (1956) used dilute HCl |
Why This Matters
A >95% deprotection yield translates directly to higher overall synthetic productivity and reduced waste of costly enzymatic substrates, making this compound the most atom-economical DHAP precursor for procurement in aldolase-catalyzed carbohydrate synthesis.
- [1] Ballou CE, Fischer HOL. The Synthesis of Dihydroxyacetone Phosphate. J Am Chem Soc. 1956;78(8):1659-1661. doi:10.1021/ja01589a045 View Source
- [2] Ferroni EL, DiTella V, Ghanayem N, et al. A Three-Step Preparation of Dihydroxyacetone Phosphate Dimethyl Acetal. J Org Chem. 1999;64(13):4943-4945. doi:10.1021/jo9823902 View Source
